![molecular formula C14H14N2O2S B14190555 4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid CAS No. 860344-67-8](/img/structure/B14190555.png)
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with cyclopropylmethylamine under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The cyclopropylmethylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid: Similar in structure but contains a pyridine ring instead of a thiazole ring.
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate: Contains a cyclopropylmethyl group but differs in the rest of the structure.
Uniqueness
4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the cyclopropylmethylamino group and the benzoic acid moiety makes this compound particularly interesting for research and development in various fields .
Eigenschaften
CAS-Nummer |
860344-67-8 |
|---|---|
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
4-[2-(cyclopropylmethylamino)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C14H14N2O2S/c17-13(18)11-5-3-10(4-6-11)12-8-19-14(16-12)15-7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
BTKRDGHACSIUPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


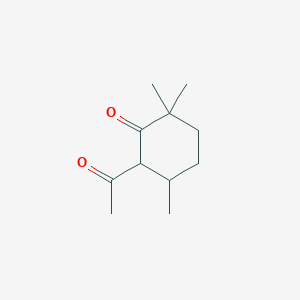
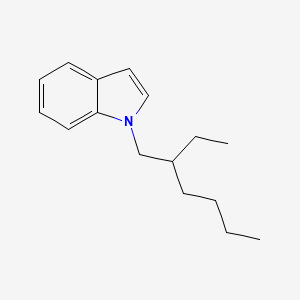
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
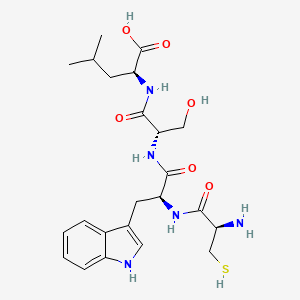
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)


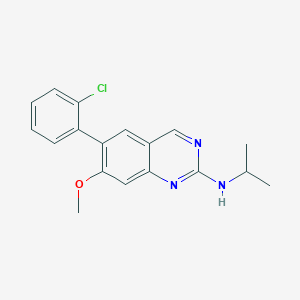
![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
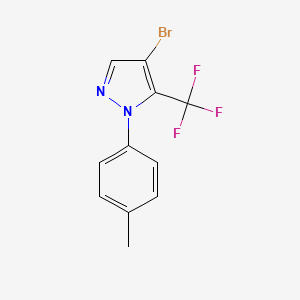
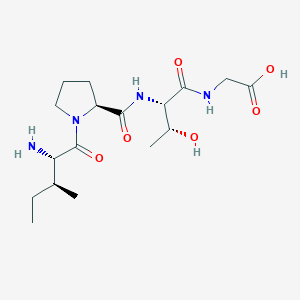
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)

